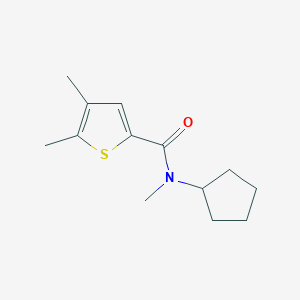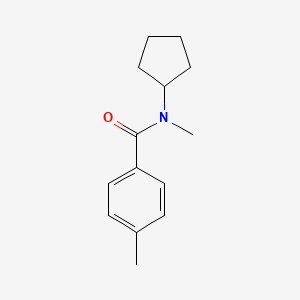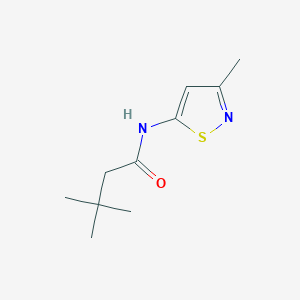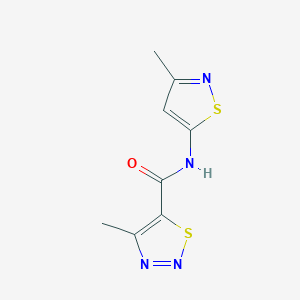
N-cyclopentyl-N-methylpyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N-methylpyridine-4-carboxamide, also known as CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in dental and medical fields. CPP-ACP is a derivative of casein phosphopeptide, which is a protein found in milk. It was first synthesized in the 1990s and has since been studied extensively for its various properties.
Mecanismo De Acción
N-cyclopentyl-N-methylpyridine-4-carboxamide works by binding to calcium ions in the saliva and becoming incorporated into the tooth enamel. Once incorporated, it helps to remineralize the tooth enamel by supplying calcium and phosphate ions. This process helps to prevent tooth decay and strengthen teeth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of calcium and phosphate ions in the saliva, which helps to remineralize the tooth enamel. It has also been shown to have an antibacterial effect, which helps to prevent the growth of bacteria that cause tooth decay.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-N-methylpyridine-4-carboxamide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable and can be stored for long periods without degradation. However, this compound has some limitations as well. It is relatively expensive compared to other compounds, and its effects can be influenced by various factors such as pH and temperature.
Direcciones Futuras
There are several future directions for the study of N-cyclopentyl-N-methylpyridine-4-carboxamide. One potential direction is the development of new dental products that incorporate this compound to prevent tooth decay and strengthen teeth. Another potential direction is the use of this compound in drug delivery systems for the treatment of bone-related diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields.
Métodos De Síntesis
N-cyclopentyl-N-methylpyridine-4-carboxamide is synthesized through the reaction of cyclopentylamine, methylpyridine-4-carboxylic acid, and N,N'-dicyclohexylcarbodiimide. The reaction results in the formation of this compound, which is then purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N-methylpyridine-4-carboxamide has been extensively studied for its potential applications in dental and medical fields. In dentistry, this compound has been shown to have a significant effect on the remineralization of teeth. It has been incorporated into various dental products such as toothpaste and mouthwash to help prevent tooth decay and strengthen teeth. In medicine, this compound has been studied for its potential use in drug delivery systems. Its ability to bind to calcium ions makes it an ideal candidate for delivering drugs to the bones.
Propiedades
IUPAC Name |
N-cyclopentyl-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14(11-4-2-3-5-11)12(15)10-6-8-13-9-7-10/h6-9,11H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDLECRGKXHVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7504486.png)


![2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7504505.png)


![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504526.png)



![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7504535.png)


